3-(Trifluoromethyl)phenol
Overview
Description
It is a clear yellow liquid with a distinct odor and is insoluble in water but soluble in organic solvents like ethanol, benzene, and ether . This compound is notable for its trifluoromethyl group attached to the phenol ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in the preparation of other substances, such as the antiglaucoma agent travoprost .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to the stability, lipophilicity, and metabolic resistance of the molecule . This could potentially influence the interaction of 3-(Trifluoromethyl)phenol with its targets.
Biochemical Pathways
The presence of the trifluoromethyl group can influence various biochemical processes, including the metabolism of the compound .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of organic compounds , which could potentially affect the bioavailability of this compound.
Result of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . In a pollution incident in Catalonia, Spain, this compound was identified as the malodorous compound in the water supply, causing a serious taste and odor episode .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s vapor pressure is 0.56 mmHg at 40 °C , indicating that it can evaporate into the air under certain conditions. Moreover, it’s known to be harmful to aquatic life with long-lasting effects , suggesting that its presence in the environment could have significant ecological implications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)phenol can be synthesized through various methods. One common approach involves the reaction of 3-bromo-1,1,1-trifluorotoluene with a base such as sodium hydroxide in the presence of a copper catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the substitution of the bromine atom with a hydroxyl group .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps like distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into trifluoromethylcyclohexanol.
Substitution: It participates in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Quinones
Reduction: Trifluoromethylcyclohexanol
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
3-(Trifluoromethyl)phenol has diverse applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of drugs like travoprost, an antiglaucoma agent.
Industry: It is used in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)cinnamic acid
Comparison: 3-(Trifluoromethyl)phenol is unique due to its hydroxyl group, which imparts different reactivity compared to its analogs. For example, 3-(Trifluoromethyl)benzaldehyde has an aldehyde group, making it more reactive in nucleophilic addition reactions, while 3-(Trifluoromethyl)benzoyl chloride is more reactive in acylation reactions .
Properties
IUPAC Name |
3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJOEBBMPOJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052658 | |
Record name | 3-(Trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-17-9 | |
Record name | 3-(Trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-trifluoromethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Trifluoromethyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2R9N38UDY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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